molecular formula C11H11NO3 B13472399 Methyl 5-methoxy-1H-indole-7-carboxylate

Methyl 5-methoxy-1H-indole-7-carboxylate

Cat. No.: B13472399
M. Wt: 205.21 g/mol
InChI Key: YFRVZHHUHWJLGJ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-indole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Methyl 5-methoxy-1H-indole-7-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. These interactions contribute to its biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-5-carboxylate
  • Methyl indole-6-carboxylate
  • Methyl indole-7-carboxylate

Uniqueness

Methyl 5-methoxy-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Methyl 5-methoxy-1H-indole-7-carboxylate (MMICA) is an indole derivative that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{11}NO_3 and a molecular weight of approximately 205.21 g/mol. The compound features a methoxy group at the fifth position and a carboxylate group at the seventh position of the indole ring, contributing to its unique chemical properties and biological activities.

Enzyme Interaction

Indole derivatives, including MMICA, are known to interact with various enzymes and receptors, potentially modulating their activity. For instance, MMICA may inhibit or activate certain enzymatic pathways, impacting cellular signaling and metabolic processes. Research indicates that compounds like MMICA can influence tryptophan metabolism through interactions with tryptophanase.

Antioxidant Activity

One of the notable biological activities of MMICA is its antioxidant potential. This compound may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. Such properties are particularly valuable in neuroprotective contexts, where oxidative damage is a significant concern.

Neuroprotective Effects

Research has highlighted the neuroprotective effects of MMICA, suggesting its potential in treating neurodegenerative disorders. Studies indicate that indole derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. In vitro assays demonstrated that MMICA and related compounds exhibit strong neuroprotective effects against oxidative stress-induced neuronal damage .

Anticancer Properties

MMICA has also been investigated for its anticancer properties. Certain indole derivatives have shown the ability to induce non-apoptotic cell death mechanisms, such as methuosis—characterized by vacuole accumulation leading to cell death without traditional apoptotic pathways. This unique mechanism may provide an alternative approach to cancer therapy .

Study on Antioxidant and Neuroprotective Effects

A study evaluating various indole derivatives found that MMICA exhibited significant antioxidant activity and protected neuronal cells from hydrogen peroxide-induced damage. The results indicated that MMICA could reduce lipid peroxidation and enhance cell viability under oxidative stress conditions .

Anticancer Activity Evaluation

In another investigation focusing on indole-based compounds, MMICA was shown to possess cytotoxic effects against several cancer cell lines. The study reported that modifications at specific positions on the indole ring could enhance the compound's potency against tumor cells, suggesting a structure-activity relationship that could inform future drug design .

Comparative Analysis with Other Indole Derivatives

The following table summarizes key biological activities of MMICA compared to other related indole compounds:

CompoundAntioxidant ActivityNeuroprotective EffectsAnticancer Activity
This compound (MMICA)HighSignificantModerate
Indole-3-propionic acidModerateStrongLow
5-Methoxyindole-2-carboxylic acidLowModerateHigh

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-methoxy-1H-indole-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-8-5-7-3-4-12-10(7)9(6-8)11(13)15-2/h3-6,12H,1-2H3

InChI Key

YFRVZHHUHWJLGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)C(=O)OC

Origin of Product

United States

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